molecular formula C12H12O B8678193 2-Methylnaphthalene-1-methanol

2-Methylnaphthalene-1-methanol

Cat. No. B8678193
M. Wt: 172.22 g/mol
InChI Key: HZFBCINSFDDVLU-UHFFFAOYSA-N
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Patent
US05191133

Procedure details

The crude hydrogenated product may therefore be treated to recover the desired methylnaphthyl carbinol in a relatively pure form. This may be effected by distilling the crude hydrogenation product at a pressure sufficiently below atmospheric to give a temperature below that which substantial dehydration of the methylnaphthyl carbinol takes place. Alternatively, it has been found that 2-methylnaphthyl carbinol which is produced can be dehydrated in the presence of 1-acetonaphthalene to yield 2-vinylnaphthalene. The 1-acetonaphthalene remains unreacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1CO.[CH3:14]C(C1C2C(=CC=CC=2)C=CC=1)=O>>[CH:1]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1)=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=CC2=CC=CC=C21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The crude hydrogenated product may therefore be treated
CUSTOM
Type
CUSTOM
Details
to recover the desired methylnaphthyl carbinol in a relatively pure form
DISTILLATION
Type
DISTILLATION
Details
by distilling the crude hydrogenation product at a pressure sufficiently below atmospheric
CUSTOM
Type
CUSTOM
Details
to give a temperature below that which substantial dehydration of the methylnaphthyl carbinol
CUSTOM
Type
CUSTOM
Details
is produced can

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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